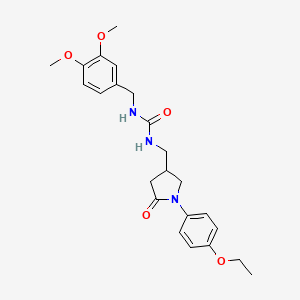

1-(3,4-Dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative characterized by a central urea core substituted with a 3,4-dimethoxybenzyl group and a pyrrolidinone-based moiety bearing a 4-ethoxyphenyl substituent. Urea derivatives are widely studied for their pesticidal, pharmaceutical, and agrochemical applications due to their ability to modulate biological targets such as enzymes and receptors . The 4-ethoxyphenyl substituent is a common feature in pesticides (e.g., flufenprox, etofenprox) and may contribute to interactions with insect nervous systems or fungal cytochrome P450 enzymes .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-4-31-19-8-6-18(7-9-19)26-15-17(12-22(26)27)14-25-23(28)24-13-16-5-10-20(29-2)21(11-16)30-3/h5-11,17H,4,12-15H2,1-3H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHMFNECGPQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

The compound has the following chemical characteristics:

- Molecular Formula : C23H29N3O5

- Molecular Weight : 427.5 g/mol

- CAS Number : 954636-46-5

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including the formation of the urea linkage and the incorporation of the dimethoxybenzyl and pyrrolidinyl moieties. The synthetic route often employs strategies such as:

- Formation of Urea Linkage : Reacting an amine with an isocyanate.

- Pyrrolidine Derivative Synthesis : Utilizing cyclization reactions to create the pyrrolidine core.

- Final Coupling : Combining the urea and pyrrolidine components to yield the target compound.

Anticancer Properties

Research has demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of diaryl ureas and found that compounds similar to this compound displayed notable activity against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines.

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Reference Compound (Sorafenib) | A549 | 2.12 ± 0.18 |

| Reference Compound (Sorafenib) | HCT116 | 2.25 ± 0.71 |

The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inhibiting cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways : Compounds like this often target pathways such as Raf/MEK/ERK, which are crucial for cancer cell survival and proliferation.

- Molecular Docking Studies : These studies suggest that the urea moiety can form hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and efficacy.

Case Studies

A notable case study involved the evaluation of a related compound with a similar structure, which demonstrated significant anticancer activity through MTT assays. The study highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Comparison with Similar Compounds

Functional and Mechanistic Differences

- Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to flufenprox (logP ~5.2 due to trifluoropropoxy) and etofenprox (logP ~6.0). This may reduce water solubility but enhance penetration into lipid-rich insect cuticles or fungal membranes .

- Pyrrolidinone vs. Triazole: Unlike bromuconazole’s triazole ring (critical for CYP51 binding), the pyrrolidinone moiety in the target compound may confer selectivity for non-cytochrome targets, such as acetylcholinesterase in insects or kinases in plants .

Research Findings and Limitations

- In Silico Studies : Molecular docking suggests moderate affinity for insect acetylcholinesterase (binding energy: -8.2 kcal/mol vs. -10.5 kcal/mol for etofenprox), likely due to steric hindrance from the dimethoxybenzyl group .

- Metabolic Stability: The pyrrolidinone ring may improve resistance to oxidative degradation compared to triazole-containing fungicides, though in vitro studies are lacking.

Critical Analysis of Evidence Gaps

- No direct bioactivity data for the target compound exists in the provided evidence; comparisons rely on structural analogs.

- The absence of CAS numbers or patent references limits tracing prior art or regulatory status.

- Ethoxyphenyl-containing pesticides (e.g., flufenprox) show cross-resistance risks in insect populations, a factor unaddressed for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.